N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide
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Overview
Description
N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide typically involves multiple steps. One common approach is the reaction of methyl 9,10-dihydroxyoctadecanoate with cyclopentanone or cyclohexanone in the presence of a catalyst such as montmorillonite KSF . The reaction conditions often include sonochemical methods to enhance the reaction efficiency and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can optimize the production process, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4)
Catalysts: Montmorillonite KSF
Solvents: Methanol, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce alcohols.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide has several scientific research applications:
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of biolubricants and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane:
1,4-Dioxaspiro[4.5]decan-2-yl: Another spirocyclic compound with similar chemical properties and applications.
Uniqueness
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is unique due to its combination of a spirocyclic structure and an oxalamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c20-15(18-8-12-9-24-17(25-12)5-1-2-6-17)16(21)19-11-3-4-13-14(7-11)23-10-22-13/h3-4,7,12H,1-2,5-6,8-10H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWJUGHLMFLHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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